4,6-Dibromopicolinimidamide hydrochloride
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Overview
Description
4,6-Dibromopicolinimidamide hydrochloride is a chemical compound with the molecular formula C6H6Br2ClN3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromopicolinimidamide hydrochloride typically involves the bromination of picolinimidamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the 4 and 6 positions of the pyridine ring. The reaction conditions often include the use of bromine or bromine-containing reagents in an organic solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle bromine and other reactive chemicals .
Chemical Reactions Analysis
Types of Reactions
4,6-Dibromopicolinimidamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine can yield a corresponding aminopyridine derivative .
Scientific Research Applications
4,6-Dibromopicolinimidamide hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,6-Dibromopicolinimidamide hydrochloride involves its interaction with specific molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. This interaction can affect various biochemical pathways, although detailed studies are required to fully understand these mechanisms .
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloropicolinimidamide: Similar in structure but with chlorine atoms instead of bromine.
4,6-Difluoropicolinimidamide: Contains fluorine atoms, leading to different reactivity and properties.
4,6-Diiodopicolinimidamide: Iodine atoms replace bromine, affecting the compound’s chemical behavior.
Uniqueness
4,6-Dibromopicolinimidamide hydrochloride is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its chlorinated, fluorinated, or iodinated counterparts. The bromine atoms make it particularly suitable for specific substitution reactions and potential biological applications .
Properties
Molecular Formula |
C6H6Br2ClN3 |
---|---|
Molecular Weight |
315.39 g/mol |
IUPAC Name |
4,6-dibromopyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C6H5Br2N3.ClH/c7-3-1-4(6(9)10)11-5(8)2-3;/h1-2H,(H3,9,10);1H |
InChI Key |
DMKJTAAHICWGLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C(=N)N)Br)Br.Cl |
Origin of Product |
United States |
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